molecular formula C5H6ClN3O2 B1423813 2-Nitro-pyridin-4-ylamine hydrochloride CAS No. 1187929-34-5

2-Nitro-pyridin-4-ylamine hydrochloride

Cat. No. B1423813
M. Wt: 175.57 g/mol
InChI Key: KVSZUUAIPGULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-pyridin-4-ylamine hydrochloride is an off-white solid with a molecular weight of 175.57 .


Molecular Structure Analysis

The molecular structure of 2-Nitro-pyridin-4-ylamine hydrochloride is represented by the linear formula C5H6ClN3O2 . The InChI code for this compound is 1S/C5H5N3O2.ClH/c6-4-1-2-7-5 (3-4)8 (9)10;/h1-3H, (H2,6,7);1H .


Physical And Chemical Properties Analysis

2-Nitro-pyridin-4-ylamine hydrochloride is an off-white solid . Its molecular weight is 175.57 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient and Selective Synthesis : 2-Nitro-pyridin-4-ylamine hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines through nitro group reduction. The influence of different atoms at specific positions of these compounds has been a subject of study, indicating the compound's importance in synthetic chemistry (Grig-Alexa et al., 2012).

  • Catalytic Synthesis : This chemical is also involved in catalytic processes. For example, in the synthesis of isocyanates by carbonylation of aromatic nitro compounds, pyridine and pyridine hydrochloride, including derivatives of 2-nitro-pyridin-4-ylamine, are used to activate catalytic reactions (Manov-Yuvenskii et al., 1980).

  • Redox Reactions : Research into redox-denitration reactions of aromatic nitro compounds, where compounds like 2-nitro-pyridin-4-ylamine are used, has been conducted. These studies help in understanding complex chemical reactions and their mechanisms (Rees & Tsoi, 2000).

Biochemical and Pharmaceutical Research

  • Anticancer Agent Synthesis : There has been research into synthesizing potential anticancer agents using derivatives of 2-nitro-pyridin-4-ylamine. These studies involve complex chemical reactions and assessments of their efficacy against specific cancer cells, highlighting the compound's role in medicinal chemistry (Temple et al., 1983).

  • Neurological and Psychotropic Research : An electrochemical study of a hallucinogen, where 2-nitro-pyridin-4-ylamine derivatives were used, demonstrates the compound's utility in understanding the molecular-electronic structure and its relationship with pharmaceutical or biological activity. This study highlights the compound's relevance in neuroscientific research (Richter et al., 1988).

Electronic and Material Science

  • Electronic Transport Studies : The influence of the nitro side-group in pyridine-based molecules, including 2-nitro-pyridin-4-ylamine derivatives, on single molecular conductance has been investigated. This research is significant for understanding electron transport in single-molecule junctions, with implications in nanotechnology and electronics (Huang et al., 2018).

properties

IUPAC Name

2-nitropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZUUAIPGULCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-pyridin-4-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 4
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 5
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Nitro-pyridin-4-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.